BenchChemオンラインストアへようこそ!

Dobutamine hydrochloride, (S)-

alpha-1 adrenoceptor partial agonism stereochemical requirements

Choose (S)-Dobutamine hydrochloride (CAS 51062-26-1) when your protocol demands definitive α₁-adrenoceptor attribution. Unlike racemic dobutamine—where the (R)-enantiomer's α₁-antagonism masks the (S)-enantiomer's response—this enantiopure agent functions solely as a partial α₁-agonist without concurrent blockade, providing a prazosin-sensitive inotropic fingerprint validated in pithed rat models. It is the essential reference standard for ICH Q6A chiral impurity profiling and the only reliable tool for dissecting α₁- versus β₁-mediated cardiac effects in isolated tissue or intact animal preparations.

Molecular Formula C18H24ClNO3
Molecular Weight 337.8
CAS No. 51062-26-1
Cat. No. B1656148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDobutamine hydrochloride, (S)-
CAS51062-26-1
Molecular FormulaC18H24ClNO3
Molecular Weight337.8
Structural Identifiers
SMILESCC(CCC1=CC=C(C=C1)O)NCCC2=CC(=C(C=C2)O)O.Cl
InChIInChI=1S/C18H23NO3.ClH/c1-13(2-3-14-4-7-16(20)8-5-14)19-11-10-15-6-9-17(21)18(22)12-15;/h4-9,12-13,19-22H,2-3,10-11H2,1H3;1H/t13-;/m0./s1
InChIKeyBQKADKWNRWCIJL-ZOWNYOTGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-Dobutamine Hydrochloride (CAS 51062-26-1): Chemical Identity and Pharmacological Classification for Research Procurement


(S)-Dobutamine hydrochloride (CAS 51062-26-1), also known as levdobutamine or (−)-dobutamine hydrochloride, is the (S)-enantiomer of the synthetic catecholamine dobutamine [1]. It is supplied as the hydrochloride salt (molecular formula C₁₈H₂₄ClNO₃, MW 337.8 g/mol) and is structurally distinguished by its absolute stereochemistry at the chiral carbon adjacent to the amine nitrogen [2]. Pharmacologically, (S)-dobutamine is not a generic substitute for racemic dobutamine: it functions predominantly as a partial agonist at α₁-adrenoceptors, in contrast to the (R)-enantiomer, which acts primarily as a β₁/β₂-adrenoceptor agonist [3]. This enantiomer-specific receptor profile is critical for researchers who require defined adrenoceptor modulation without the confounding mixed receptor effects inherent to the racemate.

Why Racemic Dobutamine Cannot Replace (S)-Dobutamine Hydrochloride in Receptor-Specific Research


Racemic (±)-dobutamine produces a net pharmacological effect that is the composite of two functionally antagonistic enantiomers: the (−)-(S)-isomer acts as a partial α₁-adrenoceptor agonist and weak β-agonist, while the (+)-(R)-isomer acts as a potent β₁/β₂-agonist and a competitive α₁-adrenoceptor antagonist [1]. These opposing activities cancel or mask one another at the α₁ receptor, making the racemate unsuitable as a selective tool compound. The dose-response curve of the racemate falls between those of the individual enantiomers, shifted approximately 2-fold to the right of (+)-dobutamine at β-adrenoceptors [2]. Furthermore, the widely perpetuated label of racemic dobutamine as 'β₁-selective' has been directly refuted by enantiomer-resolved studies, which demonstrate that this selectivity arises entirely from the (R)-enantiomer, while the (S)-enantiomer is predominantly α₁-directed [3]. For any experiment requiring unambiguous attribution of effect to a single adrenoceptor subtype, generic racemic dobutamine introduces an unavoidable confound.

Quantitative Differentiation Guide for (S)-Dobutamine Hydrochloride (CAS 51062-26-1) Procurement Decisions


α₁-Adrenoceptor Functional Selectivity: (S)-Dobutamine Is a Partial Agonist, While (R)-Dobutamine Is a Competitive Antagonist

In the rat aorta assay, the racemate and the (−)-(S)-isomer were potent partial agonists of α-adrenoceptors, whereas the (+)-(R)-isomer lacked α-agonist activity entirely. Despite binding the α-adrenoceptor with indistinguishable affinity (−log KB values: (±)-dobutamine 7.01, (+)-dobutamine 7.02, (−)-dobutamine 7.07), only the (−)-(S)-isomer coupled binding to receptor activation. The (+)-(R)-isomer, possessing equivalent binding affinity but zero efficacy, functions instead as a potent competitive α₁-adrenoceptor antagonist. [1] This divergent functional consequence arising from equivalent binding occupancy makes (S)-dobutamine the sole enantiomer capable of directly studying α₁-adrenoceptor-mediated positive inotropy.

alpha-1 adrenoceptor partial agonism stereochemical requirements rat aorta

β-Adrenoceptor Isomeric Activity Ratio: (R)-Dobutamine Is ~10-Fold More Potent Than (S)-Dobutamine

At β-adrenoceptors of cat papillary muscle and right atria, the isomeric activity ratio between the stereoisomers of dobutamine was approximately 1 log unit in favor of the (+)-(R)-isomer with respect to both inotropic and chronotropic responses. The dose-response curve for the racemate was always situated between the two enantiomers, approximately 2-fold to the right of (+)-dobutamine. [1] This order of β-potency—(R)-(+) >> (±)-racemate > (S)-(−)—was confirmed in rabbit papillary muscle, where the rank order of positive inotropic potency was R-(+)- > (±)- > S-(−)-dobutamine. The positive inotropic effect of all forms was antagonized by the β-blocker (±)-bupranolol, confirming β-adrenoceptor mediation. [2]

beta-adrenoceptor isomeric activity ratio positive inotropy cat papillary muscle

α₁-Adrenoceptor Antagonist Potency at the Myocardial Level: (R)-Dobutamine Has ~4.8-Fold Higher pA₂ Than (S)-Dobutamine

In rabbit ventricular myocardium, both enantiomers of dobutamine competitively antagonized the α₁-adrenoceptor-mediated positive inotropic effect of (−)-phenylephrine. However, the antagonist potency differed significantly: the pA₂ value for (+)-(R)-dobutamine was 6.67 versus 5.99 for (−)-(S)-dobutamine, representing a 4.8-fold difference in dissociation constant (KB). This functional pA₂ difference was corroborated by radioligand binding: −log Ki values for [³H]prazosin displacement were 6.43 for (+)-dobutamine and 5.97 for (−)-dobutamine, a 2.9-fold difference. [1]

pA2 alpha-1 adrenoceptor antagonism radioligand binding rabbit ventricular myocardium

Inotropic Selectivity: (S)-Dobutamine Increases Contractility with Minimal Chronotropy, Unlike (R)-Dobutamine

In pithed rats, (−)-(S)-dobutamine displayed greater inotropic selectivity (defined as the ratio of increase in left ventricular dp/dt to increase in heart rate) than (+)-(R)-dobutamine. (−)-Dobutamine produced dose-dependent increases in cardiac output, stroke volume, and LVdp/dt, but did not significantly increase heart rate except at high doses. The increase in cardiac output was derived almost exclusively from augmented stroke volume via increased myocardial contractility. By contrast, (+)-dobutamine elicited only a modest increase in cardiac output, which was due to both increased heart rate and stroke volume. [1] The inotropic effect of (−)-dobutamine was significantly inhibited by the α₁-antagonist prazosin, whereas (+)-dobutamine's inotropy was prazosin-insensitive. [2]

inotropic selectivity chronotropy-sparing left ventricular dp/dt pithed rat

β₂-Adrenoceptor Agonist Potency Ratio: (R)-Dobutamine Is 12–16-Fold More Potent Than (S)-Dobutamine in Vascular Tissue

In the isolated rat portal vein, a validated β₂-adrenoceptor bioassay, both enantiomers and the racemate exhibited dose-dependent β-agonist effects in the presence of α-blockade. The (+)-(R)-enantiomer was 12- to 16-fold more potent than the (−)-(S)-enantiomer as a β₂-agonist. For reference, (+)-dobutamine was 355- to 1,480-fold less potent than the full agonist isoprenaline at β₂-adrenoceptors, and its effect was antagonized by the selective β₂-antagonist ICI 118,551 with a pA₂ of 9.36 ± 0.04. [1] These data demonstrate that β₂-agonist activity resides predominantly in the (R)-enantiomer, and the (S)-enantiomer's β₂ contribution is quantitatively minor.

beta-2 adrenoceptor rat portal vein vasodilation isoprenaline comparison

Hemodynamic Profile: (S)-Dobutamine Increases Cardiac Output via Stroke Volume, Whereas (R)-Dobutamine Relies on Heart Rate

In anesthetized normotensive rats, (−)-(S)-dobutamine produced marked increases in cardiac output, stroke volume, total peripheral resistance, and mean arterial pressure, without significantly increasing heart rate. In sharp contrast, (+)-(R)-dobutamine elicited only a modest increase in cardiac output attributable entirely to increased heart rate—stroke volume was NOT increased—while total peripheral resistance and mean arterial blood pressure were both reduced, consistent with β-adrenoceptor-mediated vasodilation. [1] This hemodynamic dichotomy reflects the underlying receptor pharmacology: (−)-dobutamine's α₁-agonism increases afterload and contractility without chronotropy, whereas (+)-dobutamine's β₁/β₂-agonism increases heart rate and reduces vascular resistance.

systemic hemodynamics cardiac output stroke volume total peripheral resistance anesthetized rat

Priority Application Scenarios for (S)-Dobutamine Hydrochloride (CAS 51062-26-1) Based on Quantitative Differentiation Evidence


Selective α₁-Adrenoceptor Pharmacological Tool in Cardiovascular Research

(S)-Dobutamine hydrochloride is the only dobutamine enantiomer that functions as a partial agonist at α₁-adrenoceptors without concurrent α₁-antagonism. Its −log KB of 7.07 at the α₁ receptor is equivalent to that of the (R)-enantiomer (7.02), yet only the (S)-enantiomer couples binding to receptor activation [1]. This makes it uniquely suited for experiments requiring direct α₁-adrenoceptor stimulation in myocardial or vascular tissue preparations, particularly where the α₁-blocking property of (R)-dobutamine (pA₂ = 6.67) would confound interpretation. In pithed rat models, (S)-dobutamine's α₁-mediated inotropic effect is prazosin-sensitive, providing a validated pharmacological fingerprint for α₁-adrenoceptor involvement [2].

Enantiopure Reference Standard for Chiral Separation and Quality Control of Dobutamine Drug Substance

Regulatory pharmacopeias and ANDA/DMF submissions require enantiomer-specific impurity profiling of chiral drug substances. (S)-Dobutamine hydrochloride (CAS 51062-26-1, HCl salt) serves as a characterized reference standard for HPLC chiral separation method development and validation, enabling quantification of the (S)-enantiomer in racemic dobutamine active pharmaceutical ingredient . Its availability as the hydrochloride salt at defined purity (≥95% HPLC) from certified reference standard suppliers supports compliance with ICH Q6A specifications for chiral identity, chiral purity, and enantiomeric impurity limit testing [3].

Investigation of Chronotropy-Sparing Inotropic Mechanisms

Unlike the (R)-enantiomer or racemic dobutamine—both of which increase heart rate as a component of their inotropic effect—(S)-dobutamine augments cardiac output exclusively via stroke volume increase without significant chronotropy except at high doses [4]. This hemodynamic signature (↑ cardiac output, ↑ stroke volume, ↑ total peripheral resistance, stable heart rate) is mechanistically distinct from β₁-agonist-driven inotropy and is directly attributable to myocardial α₁-adrenoceptor activation, as confirmed by prazosin sensitivity [5]. This profile makes (S)-dobutamine an essential tool for dissecting α₁-versus β₁-mediated contributions to positive inotropy in isolated heart or intact animal preparations.

Structure-Activity Relationship (SAR) and Receptor-Ligand Modeling Studies of Adrenergic Stereochemistry

The stereochemical requirements of α- and β-adrenoceptors are opposite for the stereoisomers of dobutamine: the α-receptor favors the (−)-(S)-isomer and the β-receptor favors the (+)-(R)-isomer [6]. (S)-Dobutamine hydrochloride provides the essential enantiopure ligand for computational docking studies, site-directed mutagenesis validation, and chimeric receptor experiments aimed at mapping the stereochemical determinants of adrenoceptor binding pockets. The availability of both enantiomers as discrete chemical entities—with fully characterized binding (−log KB 7.07) and functional (pA₂ 5.99; −log Ki 5.97) parameters—enables rigorous enantiomer-pair analysis that is not possible with the racemate alone [7].

Quote Request

Request a Quote for Dobutamine hydrochloride, (S)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.